molecular formula C16H15F3N2O3S B2697867 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1904048-23-2

3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2697867
CAS No.: 1904048-23-2
M. Wt: 372.36
InChI Key: HCFLSPFYEQHSMK-UHFFFAOYSA-N
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Description

3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetic organic compound characterized by its complex structure, which includes a pyridine ring, an azetidine ring, and a trifluoromethylbenzyl sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Trifluoromethylbenzyl Group: This step involves the sulfonylation of the azetidine intermediate with 4-(trifluoromethyl)benzyl sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment to the Pyridine Ring: The final step involves the nucleophilic substitution reaction where the azetidine derivative is reacted with a pyridine derivative under suitable conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities if present.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the compound, depending on the specific functional groups targeted.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions or receptor binding.

Medicine

Medicinally, this compound is of interest for its potential therapeutic properties. It may be explored as a lead compound in drug discovery programs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the azetidine and pyridine rings provide structural rigidity and electronic properties that influence its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzyl sulfonamide
  • 3-(Pyridin-3-yloxy)azetidine
  • N-(4-(Trifluoromethyl)benzyl)pyridin-3-amine

Uniqueness

Compared to similar compounds, 3-((1-((4-(Trifluoromethyl)benzyl)sulfonyl)azetidin-3-yl)oxy)pyridine stands out due to the combination of its trifluoromethylbenzyl sulfonyl group and the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[1-[[4-(trifluoromethyl)phenyl]methylsulfonyl]azetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F3N2O3S/c17-16(18,19)13-5-3-12(4-6-13)11-25(22,23)21-9-15(10-21)24-14-2-1-7-20-8-14/h1-8,15H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCFLSPFYEQHSMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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